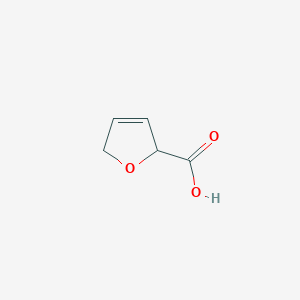

2,5-Dihydro-furan-2-carboxylic acid

Description

The exact mass of the compound 2,5-Dihydro-furan-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,5-Dihydro-furan-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dihydro-furan-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dihydrofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c6-5(7)4-2-1-3-8-4/h1-2,4H,3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYOOTIVROCFMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480174 | |

| Record name | 2,5-Dihydro-2-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22694-55-9 | |

| Record name | 2,5-Dihydro-2-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22694-55-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Heterocyclic Building Block

An In-depth Technical Guide to 2,5-Dihydro-furan-2-carboxylic acid (CAS: 22694-55-9)

In the landscape of modern organic synthesis and drug discovery, the demand for novel, functionalized molecular scaffolds is perpetual. 2,5-Dihydro-furan-2-carboxylic acid, identified by its CAS number 22694-55-9 , emerges as a compelling heterocyclic compound with significant, yet not fully exploited, potential.[1][2][3][4] This molecule, featuring a partially saturated furan ring, a chiral center, and a reactive carboxylic acid moiety, represents a versatile building block for constructing complex molecular architectures.[5] Its structural attributes make it an attractive starting point for the development of novel bioactive compounds and advanced functional materials.[5] This guide, designed for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of its properties, synthesis, purification, applications, and safe handling.

Part 1: Core Physicochemical and Structural Profile

The synthetic utility of 2,5-Dihydro-furan-2-carboxylic acid is rooted in its distinct chemical properties and structural features. The presence of an alkene, an ether, and a chiral carboxylic acid within a single compact structure allows for a wide range of selective chemical transformations.

| Property | Data | Reference(s) |

| CAS Number | 22694-55-9 | [1][2][6] |

| IUPAC Name | 2,5-dihydrofuran-2-carboxylic acid | [1][6] |

| Molecular Formula | C₅H₆O₃ | [1][2][4][6] |

| Molecular Weight | 114.10 g/mol | [1][2][4][6] |

| SMILES String | O=C(O)C1OCC=C1 | [1] |

| InChI Key | WZYOOTIVROCFMO-UHFFFAOYSA-N | [2][3][6] |

| Typical Purity | ≥95% (Commercially Available) | [1] |

| Appearance | White to off-white or light yellow solid | |

| Storage Conditions | Store at 0-8 °C, protected from moisture | [1] |

Part 2: Synthesis, Purification, and Validation

While 2,5-Dihydro-furan-2-carboxylic acid is commercially available, understanding its synthesis and purification is crucial for researchers requiring high-purity material or custom derivatives.

Synthetic Strategy: A Note on Methodology

A survey of current literature reveals a notable scarcity of detailed, peer-reviewed protocols for the direct synthesis of 2,5-Dihydro-furan-2-carboxylic acid. Much of the related research focuses on its aromatic analogue, furan-2,5-dicarboxylic acid (FDCA), a key bio-based monomer.[7][8][9] However, based on fundamental principles of organic chemistry, a logical synthetic pathway can be proposed. A plausible approach involves the dehydration and cyclization of a suitable precursor, such as a protected 2-deoxypentose derivative, or via a cycloaddition reaction. The synthesis of the parent 2,5-dihydrofuran ring is documented, often proceeding through the dehydration of butene-1,4-diols.[10]

Below is a conceptual workflow illustrating a potential synthetic logic.

Caption: Conceptual workflow for the synthesis of the target molecule.

Protocol for Purification by Recrystallization

This protocol is adapted from established methods for purifying similar carboxylic acids like FDCA and 2-furoic acid, designed to remove residual starting materials and colored impurities.[11][12][13]

Causality: The principle of this protocol relies on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures. Structurally similar impurities, such as oxidized or polymeric byproducts, are often less soluble or can be adsorbed by activated carbon.

Step-by-Step Methodology:

-

Dissolution: In a fume hood, dissolve the crude 2,5-Dihydro-furan-2-carboxylic acid in a minimum amount of hot solvent. A mixture of water and a co-solvent like ethanol or acetone may be effective. Rationale: Using a minimal volume of hot solvent ensures the solution is saturated, maximizing yield upon cooling.

-

Decolorization: To the hot solution, add a small amount (approx. 1-2% by weight) of activated carbon (e.g., Norite).[11] Rationale: Activated carbon has a high surface area that effectively adsorbs high molecular weight colored impurities.

-

Hot Filtration: Boil the mixture for 5-10 minutes and then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the activated carbon. This step must be done quickly to prevent premature crystallization. Rationale: This step removes insoluble impurities and the carbon adsorbent while the desired compound remains in solution.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath (0-4 °C) for at least one hour to induce complete crystallization. Rationale: Slow cooling promotes the formation of larger, purer crystals, as impurities tend to remain in the "mother liquor."

-

Isolation & Drying: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor. Dry the purified product under vacuum.

Purity Validation by HPLC

The purity of the final product must be validated analytically. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.[12]

| HPLC Method Parameter | Example Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Water (0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm or 254 nm |

| Injection Volume | 10 µL |

Structural confirmation should be performed using ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the identity of the purified compound.

Part 3: Applications in Research and Drug Development

The true value of 2,5-Dihydro-furan-2-carboxylic acid lies in its potential as a versatile synthetic intermediate.[5] Its functional handles can be selectively targeted to build molecular complexity.

Caption: Synthetic potential of the core 2,5-dihydrofuran-2-carboxylic acid scaffold.

In Drug Development:

-

Scaffold for Bioactive Molecules: The chiral carboxylic acid is a common pharmacophore in numerous approved drugs. The dihydrofuran ring can serve as a bioisosteric replacement for other five-membered rings (e.g., cyclopentane, tetrahydrofuran) to modulate properties like polarity, metabolic stability, and binding interactions.

-

Pro-drug and Polymer Conjugation: The carboxylic acid group is an ideal handle for creating ester or amide linkages. This can be used to attach the molecule to a polymer backbone for controlled drug release or to create pro-drugs with enhanced bioavailability, drawing parallels to the pharmaceutical applications of FDCA.[14]

-

Building Block for Complex Syntheses: As a chiral building block, it can be incorporated into the total synthesis of natural products or complex drug candidates, providing a pre-built, functionalized heterocyclic core.

Part 4: Safety, Handling, and Storage

Proper handling of 2,5-Dihydro-furan-2-carboxylic acid is essential for laboratory safety. The available safety data from different suppliers shows some variation, underscoring the importance of consulting the specific Safety Data Sheet (SDS) provided with the product.

| Hazard Information | Details | Reference(s) |

| GHS Pictogram(s) | GHS06 (Toxic) or GHS07 (Warning) | [2][6] |

| Signal Word | Danger or Warning | [2][6] |

| Hazard Statements | H301: Toxic if swallowed.[2] H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation.[6] | |

| Precautionary Statements | P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P405, P501 | [2][6] |

Self-Validating Safety Protocol:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[15] Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.[16][17]

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring. In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes.[15]

-

Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area at the recommended temperature of 0-8 °C.[1]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for toxic chemical waste.[15]

Conclusion and Future Outlook

2,5-Dihydro-furan-2-carboxylic acid (CAS: 22694-55-9) is a chemical building block of considerable synthetic interest. While it is overshadowed in the literature by its more famous relative, FDCA, its unique combination of a chiral center, a reactive alkene, and a carboxylic acid handle makes it a valuable tool for synthetic chemists. The primary challenges—and opportunities—lie in the development of efficient, scalable, and stereoselective synthesis routes. Future research focused on elucidating its synthesis and exploring the biological activity of its derivatives could unlock its full potential, paving the way for new discoveries in medicinal chemistry and materials science.

References

-

2,5-Dihydro-2-furancarboxylic acid | C5H6O3 | CID 12200717. PubChem, National Center for Biotechnology Information. [Link]

-

One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. National Center for Biotechnology Information. [Link]

-

A scalable carboxylation route to furan-2,5-dicarboxylic acid. Royal Society of Chemistry Publishing. [Link]

- Synthesis of 2,5-dihydrofuran - US4231941A.

-

2-FURANCARBOXYLIC ACID AND 2-FURYL CARBINOL. Organic Syntheses. [Link]

-

METHOD FOR PURIFYING CRUDE 2,5-FURANDICARBOXYLIC ACID BY CRYSTALLIZATION - EP 3476840 B1. European Patent Office. [Link]

-

Synthesis of 2,5-Furandicarboxylic Acid. Encyclopedia.pub. [Link]

-

2,5-Furandicarboxylic acid. Wikipedia. [Link]

-

A novel route to synthesize 2,5-furandicarboxylic: Direct carboxylation of 2-furoic acid with formate. ResearchGate. [Link]

-

2-Furoic acid. Wikipedia. [Link]

-

2,5-Furandicarboxylic acid | C6H4O5 | CID 76720. PubChem, National Center for Biotechnology Information. [Link]

-

One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc. [Link]

-

Purification of 2.5-furandicarboxylic acid. ResearchGate. [Link]

-

2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. MDPI. [Link]

-

Progress in Research on the Preparation of 2, 5-Furandicarboxylic Acid by Hydroxymethylfurfural Oxidation. MDPI. [Link]

Sources

- 1. 2,5-dihydrofuran-2-carboxylic acid 95% | CAS: 22694-55-9 | AChemBlock [achemblock.com]

- 2. 2,5-Dihydro-2-furancarboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2,5-dihydrofuran-2-carboxylic acid | 22694-55-9 [sigmaaldrich.com]

- 4. 2,5-Dihydro-furan-2-carboxylic acid | CAS 22694-55-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 2,5-Dihydro-furan-2-carboxylic acid | 22694-55-9 | Benchchem [benchchem.com]

- 6. 2,5-Dihydro-2-furancarboxylic acid | C5H6O3 | CID 12200717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A scalable carboxylation route to furan-2,5-dicarboxylic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. US4231941A - Synthesis of 2,5-dihydrofuran - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. sarchemlabs.com [sarchemlabs.com]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

2,5-Dihydro-furan-2-carboxylic acid chemical properties

An In-Depth Technical Guide to 2,5-Dihydro-furan-2-carboxylic Acid: Properties, Synthesis, and Reactivity Profile

Abstract

This technical guide provides a comprehensive overview of 2,5-Dihydro-furan-2-carboxylic acid, a chiral heterocyclic building block with significant potential in medicinal chemistry and materials science. While it remains a specialized reagent with less extensive literature compared to its aromatic analog, 2,5-furandicarboxylic acid (FDCA), its unique structural features—a reactive dihydrofuran ring and a versatile carboxylic acid handle—make it a molecule of considerable interest. This document consolidates known physicochemical data, outlines plausible synthetic strategies, and presents a scientifically grounded projection of its chemical reactivity. The insights herein are intended to equip researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in novel synthetic applications.

Introduction and Significance

2,5-Dihydro-furan-2-carboxylic acid (CAS 22694-55-9) is an unsaturated heterocyclic organic compound.[1][2][3] Its structure is characterized by a five-membered dihydrofuran ring containing a single endocyclic double bond and a carboxylic acid substituent at the C2 position, which is a chiral center. This combination of functionalities imparts a unique reactivity profile, distinguishing it from both saturated tetrahydrofuran derivatives and fully aromatic furan compounds.

The scientific interest in this molecule stems from its potential as a versatile synthetic intermediate. The carboxylic acid group serves as a classical anchor for a wide array of chemical transformations, including amidation and esterification, while the dihydrofuran moiety offers multiple sites for stereoselective functionalization. In the context of drug discovery, such scaffolds are valuable for constructing complex molecular architectures and exploring new chemical space. Its relationship to the well-studied, bio-based platform chemical FDCA suggests potential applications as a monomer for novel polymers with distinct properties from their furan-based counterparts.[4][5]

Physicochemical and Spectroscopic Properties

Detailed experimental data for 2,5-Dihydro-furan-2-carboxylic acid is not widely published. However, its fundamental properties can be summarized from computational data and supplier information.

Data Summary

| Property | Value | Source |

| IUPAC Name | 2,5-dihydrofuran-2-carboxylic acid | PubChem[1] |

| CAS Number | 22694-55-9 | PubChem[1] |

| Molecular Formula | C₅H₆O₃ | PubChem[1] |

| Molecular Weight | 114.10 g/mol | PubChem[1] |

| SMILES | C1C=CC(O1)C(=O)O | PubChem[1] |

| InChIKey | WZYOOTIVROCFMO-UHFFFAOYSA-N | PubChem[1] |

| Purity (Typical) | ≥95% | Advanced ChemBlocks[2] |

| Storage | Store at 0-8 °C | Advanced ChemBlocks[2] |

Projected Spectroscopic Profile

Based on its molecular structure, the following spectroscopic signatures can be anticipated:

-

¹H NMR: The spectrum would be characterized by distinct signals for the two vinyl protons on the double bond, the diastereotopic protons of the CH₂ group, and the chiral proton at the C2 position adjacent to both the oxygen atom and the carboxyl group. A broad singlet for the carboxylic acid proton would also be present.

-

¹³C NMR: Key signals would include those for the carboxylic carbon, the two sp² carbons of the double bond, the sp³ carbon of the CH₂ group, and the chiral sp³ carbon at C2.

-

Infrared (IR) Spectroscopy: The spectrum would be dominated by a broad O-H stretch characteristic of a carboxylic acid, a sharp C=O stretch for the carbonyl group, a C=C stretching vibration for the double bond, and C-O stretching bands for the ether linkage.

Synthesis Strategies

The synthesis of substituted dihydrofurans can be achieved through various established organic reactions.[6][7] While specific, high-yield protocols for 2,5-Dihydro-furan-2-carboxylic acid are not prevalent in the literature, plausible routes can be designed based on known methodologies.

Proposed Synthetic Workflow: Selective Reduction

A logical approach involves the selective reduction of a more readily available precursor, furan-2-carboxylic acid. This method avoids the complexities of de novo ring construction. The primary challenge lies in achieving partial reduction of the furan ring without affecting the carboxylic acid or over-reducing the system to the tetrahydrofuran derivative.

Caption: Proposed synthetic workflow for 2,5-Dihydro-furan-2-carboxylic acid.

Exemplary Experimental Protocol (Hypothetical)

The following protocol is a scientifically plausible, though not experimentally verified, procedure based on the workflow above. It is intended for conceptual guidance and requires optimization.

Step 1: Esterification of Furan-2-carboxylic Acid

-

Dissolve furan-2-carboxylic acid (1.0 eq) in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring by TLC.

-

Cool the reaction, neutralize with a saturated solution of sodium bicarbonate, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl furan-2-carboxylate.

Step 2: Selective Reduction

-

In a flask equipped for low-temperature reactions, dissolve the methyl furan-2-carboxylate (1.0 eq) in a mixture of dry THF and tert-butanol.

-

Cool the solution to -78 °C under an inert atmosphere (argon or nitrogen).

-

Add small pieces of lithium metal (2.5 eq) followed by the slow, dropwise addition of liquid ammonia until a persistent blue color is observed.

-

Stir the reaction at -78 °C for 2-3 hours.

-

Quench the reaction carefully by the addition of ammonium chloride.

-

Allow the mixture to warm to room temperature, and extract with diethyl ether.

-

Wash, dry, and concentrate the organic phase to obtain the crude methyl 2,5-dihydro-furan-2-carboxylate.

Step 3: Hydrolysis

-

Dissolve the crude ester in a mixture of THF and water.

-

Add lithium hydroxide (1.5 eq) and stir at room temperature until saponification is complete (monitored by TLC).

-

Acidify the mixture to pH ~2 with dilute HCl.

-

Extract the product into ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, 2,5-Dihydro-furan-2-carboxylic acid. Purification may be achieved by column chromatography or recrystallization.

Chemical Reactivity and Mechanistic Considerations

The reactivity of this molecule is governed by its three key structural features: the carboxylic acid, the carbon-carbon double bond, and the allylic ether system.

-

Carboxylic Acid Group: This functional group is expected to undergo standard transformations. It can be readily converted to esters, amides, acid chlorides, or reduced to the corresponding primary alcohol (2-(hydroxymethyl)-2,5-dihydrofuran). These reactions provide a robust platform for derivatization.[8][9]

-

Alkene Double Bond: The endocyclic double bond is susceptible to a range of electrophilic addition reactions, including hydrogenation (to yield tetrahydrofuran-2-carboxylic acid), halogenation, epoxidation, and dihydroxylation. These reactions allow for the introduction of new stereocenters and functional groups.

-

Allylic Ether System: The C-O bonds adjacent to the double bond are allylic in nature, making them potentially susceptible to cleavage under acidic conditions, which could lead to ring-opening reactions.[10] This reactivity must be considered when planning reactions under acidic catalysis.

Caption: Reactivity map for 2,5-Dihydro-furan-2-carboxylic acid.

Applications in Research and Drug Development

While specific applications of 2,5-Dihydro-furan-2-carboxylic acid are not yet widely documented, its structure suggests significant potential in several areas:

-

Chiral Scaffolding: As a chiral molecule, it can serve as a starting material for the enantioselective synthesis of complex natural products and pharmacologically active compounds.

-

Bioisosteric Replacement: The dihydrofuran ring can act as a bioisostere for other five-membered rings (e.g., cyclopentene, pyrroline) or as a constrained ether motif in drug design, potentially improving pharmacokinetic properties.

-

Monomer for Specialty Polymers: In analogy to FDCA, this molecule could be used to synthesize novel polyesters and polyamides.[4][5] The partial saturation of the ring would likely result in polymers with greater flexibility and different thermal properties compared to their fully aromatic furan-based counterparts.

-

Probing Biological Systems: Derivatives could be used to synthesize chemical probes to study biological pathways, leveraging the reactivity of the dihydrofuran ring for covalent modification of biological targets.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2,5-Dihydro-furan-2-carboxylic acid presents several hazards.

-

Hazard Statements:

-

Precautionary Measures:

-

Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

-

All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Avoid contact with skin, eyes, and clothing.[11]

-

In case of contact, flush the affected area with copious amounts of water. For eye contact, rinse cautiously with water for several minutes and seek medical attention.[12]

-

Researchers should always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.[11][13]

Conclusion

2,5-Dihydro-furan-2-carboxylic acid represents a promising yet underexplored building block for chemical synthesis. Its combination of a chiral center, a reactive double bond, and a versatile carboxylic acid group makes it an attractive starting point for creating novel and complex molecules. This guide has synthesized the available information and provided expert-driven projections on its synthesis and reactivity to facilitate its adoption by the scientific community. Future research focused on developing efficient and stereoselective synthetic routes and exploring the biological and material properties of its derivatives will be critical to unlocking the full potential of this valuable compound.

References

- Wikipedia. 2,5-Furandicarboxylic acid. [Link]

- Wikipedia. 2,5-Dihydrofuran. [Link]

- National Industrial Chemicals Notification and Assessment Scheme. 2,5-Furandione: Human health tier II assessment. [Link]

- PubChem, National Institutes of Health. 2,5-Dihydrofuran. [Link]

- Google Patents. US4231941A - Synthesis of 2,5-dihydrofuran.

- PubChem, National Institutes of Health. 2,5-Dihydro-2-furancarboxylic acid. [Link]

- Arkivoc. One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. [Link]

- MDPI. 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. [Link]

- ResearchGate. Development of furan-2,5-dicarboxylic acid (FDCA)-based organogelators. [Link]

- Organic Chemistry Portal. Synthesis of 2,5-Dihydrofurans. [Link]

- ResearchGate. Direct synthesis of furan-2,5-dicarboxylic acid monoamides. [Link]

- Encyclopedia.pub. Synthesis of 2,5-Furandicarboxylic Acid. [Link]

- Chemos GmbH & Co.KG. Safety Data Sheet: 2,5-Furandicarboxylic acid. [Link]

- KTH Royal Institute of Technology. Reactions of the furan nucleus; 2,5-dialkoxy-2,5-dihydrofurans. [Link]

- Royal Society of Chemistry. Synthesis of 2,5-dihydrofurans via alkylidene carbene insertion reactions. [Link]

Sources

- 1. 2,5-Dihydro-2-furancarboxylic acid | C5H6O3 | CID 12200717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. achemblock.com [achemblock.com]

- 3. scbt.com [scbt.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 2,5-Dihydrofuran synthesis [organic-chemistry.org]

- 7. Synthesis of 2,5-dihydrofurans via alkylidene carbene insertion reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. 2,5-Furandicarboxylic acid - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. gymarkiv.sdu.dk [gymarkiv.sdu.dk]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. chemos.de [chemos.de]

An In-Depth Technical Guide to the Synthesis and Characterization of 2,5-Dihydro-furan-2-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dihydro-furan-2-carboxylic acid is a heterocyclic compound with significant potential as a chiral building block in medicinal chemistry and a monomer for novel polymers. Its structure, featuring a partially saturated furan ring, a carboxylic acid, and a chiral center, offers unique stereochemical and reactivity profiles compared to its aromatic analog, 2-furoic acid. This guide provides a comprehensive overview of the plausible synthetic pathways, purification strategies, and detailed characterization methodologies for 2,5-Dihydro-furan-2-carboxylic acid, designed to equip researchers with the foundational knowledge for its practical application.

Introduction and Strategic Importance

Furan derivatives have long captured the attention of medicinal chemists due to their diverse and potent biological activities, serving as crucial pharmacophores in a range of therapeutic agents.[1][2] While aromatic furans are well-explored, their partially saturated counterparts, such as 2,5-Dihydro-furan-2-carboxylic acid, represent a frontier with untapped potential. The introduction of a stereocenter and increased conformational flexibility by reducing the furan ring can profoundly influence biological activity and material properties.

This molecule is a valuable intermediate for several reasons:

-

Chiral Pool Synthesis: It can serve as a versatile chiral precursor for complex molecule synthesis.

-

Drug Development: The dihydrofuran moiety is present in various biologically active compounds, exhibiting antibacterial, anti-inflammatory, and antineoplastic properties.[3]

-

Polymer Chemistry: As a bio-based monomer, it offers an alternative to petroleum-derived chemicals for creating novel polyesters and polyamides with potentially enhanced flexibility or biodegradability.

This document outlines a scientifically grounded approach to the synthesis and rigorous characterization of this promising compound.

Proposed Synthesis Pathway

Direct, high-yield synthetic routes for 2,5-Dihydro-furan-2-carboxylic acid are not extensively documented in mainstream literature, necessitating a rational, multi-step approach based on established chemical transformations. A robust strategy involves the selective hydrogenation of a readily available starting material, 2-Furoic acid (also known as pyromucic acid).

The proposed pathway involves three key stages:

-

Esterification (Protection): The carboxylic acid group of 2-Furoic acid is protected as an ester to prevent its reduction in the subsequent hydrogenation step.

-

Selective Catalytic Hydrogenation: The furan ring of the ester is partially reduced to the dihydrofuran.

-

Hydrolysis (Deprotection): The ester is hydrolyzed to yield the final target molecule, 2,5-Dihydro-furan-2-carboxylic acid.

Detailed Experimental Protocol

Part A: Esterification of 2-Furoic Acid

-

Rationale: Direct hydrogenation of furoic acid can be challenging and may lead to over-reduction or ring-opening.[4] Converting the carboxylic acid to an ester, such as a methyl or ethyl ester, protects the carboxyl group and improves solubility in organic solvents used for hydrogenation.[5]

-

Procedure:

-

Suspend 2-furoic acid (1.0 eq) in anhydrous methanol (5-10 volumes).

-

Cool the suspension in an ice bath.

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) or use an excess of thionyl chloride.

-

Allow the mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude methyl 2-furoate, which can be purified by distillation.

-

Part B: Selective Catalytic Hydrogenation

-

Rationale: The key challenge is the selective reduction of one double bond in the furan ring without reducing the ester or proceeding to the fully saturated tetrahydrofuran derivative. This can be achieved by careful selection of the catalyst, pressure, and temperature. Palladium- and Rhodium-based catalysts are known to be effective for furan hydrogenation.[6][7]

-

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve methyl 2-furoate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 5% Palladium on Carbon (Pd/C) (e.g., 1-5 mol%).

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 30-50 bar).

-

Heat the reaction to a moderate temperature (e.g., 50-80°C) with vigorous stirring.

-

Monitor the reaction progress by GC-MS or ¹H NMR analysis of aliquots to maximize the yield of the desired dihydrofuran product.

-

Once the desired conversion is achieved, cool the vessel, carefully vent the hydrogen, and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude methyl 2,5-dihydro-furan-2-carboxylate.

-

Part C: Hydrolysis to the Carboxylic Acid

-

Rationale: The final step is the deprotection of the ester to reveal the target carboxylic acid. Standard saponification conditions are effective.

-

Procedure:

-

Dissolve the crude ester from the previous step in a mixture of methanol and water.

-

Add an excess of sodium hydroxide (e.g., 1.5-2.0 eq) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Remove the methanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2-3 with cold 1M hydrochloric acid.

-

The product may precipitate. If not, extract the aqueous solution multiple times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2,5-Dihydro-furan-2-carboxylic acid.

-

Purification Strategy

Purification of the final product is critical to remove unreacted starting materials, byproducts (e.g., tetrahydrofuran derivative), and residual reagents. A combination of acid-base extraction and recrystallization is recommended.

-

Protocol: Acid-Base Extraction and Crystallization

-

Dissolve the crude product in an aqueous solution of sodium bicarbonate. Carboxylic acids will deprotonate to form a water-soluble carboxylate salt, while neutral organic impurities (like any remaining ester) will not.

-

Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether) to remove these neutral impurities.

-

Re-acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the purified carboxylic acid.

-

Collect the solid by filtration.

-

Further purify the solid by recrystallization from a suitable solvent system (e.g., water, or a mixture of ethyl acetate and hexanes).

-

Comprehensive Characterization

Rigorous analytical techniques are required to confirm the structure and purity of the synthesized 2,5-Dihydro-furan-2-carboxylic acid.

Physical and Chemical Properties

| Property | Expected Value | Source |

| Molecular Formula | C₅H₆O₃ | PubChem |

| Molecular Weight | 114.10 g/mol | PubChem |

| Monoisotopic Mass | 114.031694049 Da | PubChem |

| Appearance | Expected to be a white to off-white solid | General Observation |

Spectroscopic Characterization

A. ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a solvent like DMSO-d₆ or CDCl₃.

| ¹H NMR Expected Signals | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Carboxylic Acid Proton | ~12.0 - 13.0 | broad singlet | -COOH |

| Olefinic Protons | ~5.8 - 6.2 | multiplet | -CH=CH- |

| Methine Proton | ~4.8 - 5.2 | multiplet | O-CH -COOH |

| Methylene Protons | ~4.5 - 4.9 | multiplet | -O-CH₂ -CH= |

| ¹³C NMR Expected Signals | Chemical Shift (δ, ppm) | Assignment |

| Carboxylic Acid Carbonyl | ~170 - 175 | C =O |

| Olefinic Carbons | ~125 - 135 | -C H=C H- |

| Methine Carbon | ~75 - 85 | O-C H-COOH |

| Methylene Carbon | ~70 - 80 | -O-C H₂-CH= |

Causality Note: The downfield shifts of the protons and carbons attached to the oxygen atom are due to the electron-withdrawing (deshielding) effect of the oxygen. The broadness of the carboxylic acid proton signal is due to hydrogen bonding and chemical exchange.

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[8]

| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Very broad, strong |

| C-H Stretch (sp²) | 3000-3100 | Medium, sharp |

| C-H Stretch (sp³) | 2850-3000 | Medium, sharp |

| C=O Stretch (Carboxylic Acid) | 1700-1725 (dimer) | Strong, sharp |

| C=C Stretch (Alkene) | 1640-1680 | Medium, variable |

| C-O Stretch (Ether & Acid) | 1050-1300 | Strong |

Self-Validation: The presence of a very broad "hairy beard" absorption from 2500-3300 cm⁻¹ coupled with a strong carbonyl peak around 1710 cm⁻¹ is highly diagnostic for a carboxylic acid dimer.[9][10] The absence of strong aromatic C-H stretching above 3100 cm⁻¹ would confirm the reduction of the furan ring.

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

-

Expected Molecular Ion (M⁺): m/z = 114

-

Key Fragmentation Pathways:

-

Loss of the carboxyl group (-COOH): M - 45, resulting in a fragment at m/z = 69. This is often a prominent peak for carboxylic acids.[11]

-

Retro-Diels-Alder reaction of the dihydrofuran ring, a characteristic fragmentation for cyclic alkenes, could also occur.[12]

-

Alpha-cleavage adjacent to the ether oxygen.[13]

-

Safety and Handling

Proper safety protocols must be followed when handling 2,5-Dihydro-furan-2-carboxylic acid and the reagents used in its synthesis.

-

Hazards Identification: Based on GHS classifications for similar structures, the compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Personal Protective Equipment (PPE):

-

Wear chemical safety goggles and a face shield.

-

Wear nitrile or neoprene gloves.

-

Use a properly fitted laboratory coat.

-

-

Handling:

-

Work in a well-ventilated fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Take precautionary measures against static discharge.

-

Conclusion and Future Directions

This guide provides a robust and scientifically sound framework for the synthesis, purification, and comprehensive characterization of 2,5-Dihydro-furan-2-carboxylic acid. The proposed multi-step synthesis from 2-furoic acid is based on reliable and well-understood organic transformations. The detailed characterization plan ensures that the identity and purity of the final compound can be rigorously validated.

For researchers in drug development, this molecule offers a new chiral scaffold for library synthesis. For material scientists, it represents a novel bio-based monomer. Future work should focus on optimizing the selective hydrogenation step to maximize yield and exploring enantioselective synthesis to access optically pure isomers, which will be crucial for pharmacological and advanced material applications.

References

-

Frank, N., Leutzsch, M., & List, B. (2025). Mild Brønsted Acid-Catalyzed Reductions of Furans to 2,5-Dihydro- and/or Tetrahydrofuran Derivatives. Journal of the American Chemical Society, 147, 7932-7938. Available at: [Link]

-

Kyselina, M., & Sališová, M. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc, 2013(4), 405-412. Available at: [Link]

-

Encyclopedia.pub. (2022). Synthesis of 2,5-Furandicarboxylic Acid. Available at: [Link]

-

ACS Sustainable Chemistry & Engineering. (2025). Electrochemical Synthesis of 2,5-Furandicarboxylic Acid from Furfural Derivative and Carbon Dioxide. ACS Publications. Available at: [Link]

-

ResearchGate. (n.d.). Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. Available at: [Link]

- Google Patents. (n.d.). Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid.

-

Journal of the American Chemical Society. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. ACS Publications. Available at: [Link]

-

RSC Publishing. (2023). Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate. Available at: [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

Frontiers. (2020). Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation. Available at: [Link]

-

Journal of the American Chemical Society. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid. Available at: [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Available at: [Link]

-

ACS Publications. (2022). Selective Aerobic Oxidation of Furfural into Furoic Acid over a Highly Recyclable MnO2@CeO2 Core–Shell Oxide: The Role of the Morphology of the Catalyst. Available at: [Link]

-

Slideshare. (n.d.). Pharmacological activity of furan derivatives. Available at: [Link]

-

Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

-

ResearchGate. (n.d.). Palladium-catalyzed asymmetric hydrogenation of furan carboxylic acids. Available at: [Link]

-

Semantic Scholar. (n.d.). Medicinal significance of furan derivatives : A Review. Available at: [Link]

-

Frontiers. (2020). Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation. National Institutes of Health. Available at: [Link]

-

YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Available at: [Link]

-

UCLA Chemistry. (n.d.). IR: carboxylic acids. Available at: [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Cycloalkene Fragmentation. Available at: [Link]

-

Slideshare. (n.d.). Applications of furan and its derivative. Available at: [Link]

-

American Chemical Society. (2026).Fullerene-Fused ζ-Lactones: Synthesis and Further Transformations. Available at: [Link]

-

YouTube. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. Available at: [Link]

-

ResearchGate. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]

-

YouTube. (2019). Carboxylic Acids to Alcohols, Part 2: Hydrogenation. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

PubMed. (n.d.). Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors. Available at: [Link]

-

MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Available at: [Link]

-

ResearchGate. (n.d.). Gram scale hydrogenation of (top) 2‐furoic acid (1) to... Available at: [Link]

-

ResearchGate. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available at: [Link]

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. 2,3-Dihydrofurans as Potential Cytotoxic and Antibacterial Agents: Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Video: Mass Spectrometry: Cycloalkene Fragmentation [jove.com]

- 13. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Synthesis and Applications of 2,5-Dihydro-furan-2-carboxylic Acid

Abstract

The 2,5-dihydrofuran-2-carboxylic acid scaffold is a valuable heterocyclic motif encountered in a range of biologically active natural products and serves as a versatile building block in synthetic organic chemistry. Unlike its aromatic counterpart, 2,5-furandicarboxylic acid (FDCA), a comprehensive historical account of the discovery of 2,5-dihydro-furan-2-carboxylic acid is not prominently documented in the scientific literature. This guide, therefore, pivots from a historical narrative to a detailed exploration of the synthetic strategies for accessing this important structural core. We will delve into modern synthetic methodologies, providing both conceptual frameworks and detailed experimental protocols. Furthermore, this guide will illuminate the significance of the 2,5-dihydrofuran-2-carboxylic acid moiety through its presence in complex natural products and its potential applications in drug discovery and development, positioning it as a key bioisostere for a variety of molecular designs.

Introduction: The 2,5-Dihydrofuran-2-carboxylic Acid Moiety - A Scaffold of Latent Potential

The 2,5-dihydrofuran ring system, a partially saturated five-membered oxygen-containing heterocycle, is a common feature in numerous natural products and pharmacologically active compounds. The incorporation of a carboxylic acid group at the 2-position introduces a key functional handle for further chemical manipulation and a potential point of interaction with biological targets. This unique combination of a hydrophilic carboxylic acid and a more lipophilic dihydrofuran ring presents an interesting scaffold for the design of novel molecules with tailored physicochemical properties.

While not as extensively studied as some other heterocyclic systems, the 2,5-dihydrofuran-2-carboxylic acid core is gaining recognition for its potential in medicinal chemistry. Its structural rigidity and defined stereochemical centers offer a platform for the development of highly specific molecular probes and therapeutic agents. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and potential applications of this intriguing molecule.

Synthetic Strategies for Accessing the 2,5-Dihydrofuran-2-carboxylic Acid Core

The synthesis of 2,5-dihydrofuran-2-carboxylic acid and its derivatives can be approached through several distinct strategies. The choice of method often depends on the desired substitution pattern, stereochemical outcome, and the availability of starting materials.

Reduction of Furan-2-carboxylic Acid Derivatives

One of the most direct conceptual routes to 2,5-dihydro-furan-2-carboxylic acid is the partial reduction of the corresponding furan derivative. However, the selective reduction of the furan ring while preserving the carboxylic acid functionality can be challenging due to the propensity of furans to undergo polymerization under acidic conditions.

Recent advancements have demonstrated the use of specific solvent systems to mitigate this issue. For instance, the use of hexafluoroisopropanol (HFIP) as a solvent enables mild Brønsted acid-catalyzed reductions of furans to 2,5-dihydrofuran derivatives using silanes as the reducing agent.[1] This method prevents the typical polymerization of the furan ring and provides a viable pathway to the desired dihydro-product.

Experimental Protocol: Conceptual Silane Reduction in HFIP

-

Dissolution: Dissolve the starting material, furan-2-carboxylic acid or its ester derivative, in anhydrous hexafluoroisopropanol (HFIP) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Silane: To the stirred solution, add a suitable silane reducing agent (e.g., triethylsilane) in a stoichiometric excess.

-

Acid Catalysis: Introduce a catalytic amount of a Brønsted acid (e.g., trifluoroacetic acid).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

-

Extraction and Purification: Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.

Caption: Conceptual workflow for the reduction of a furan-2-carboxylic acid derivative.

Cyclization of Acyclic Precursors

A powerful and versatile approach to constructing the 2,5-dihydrofuran ring is through the intramolecular cyclization of appropriately functionalized acyclic precursors. This strategy offers excellent control over the substitution pattern and stereochemistry of the final product.

Gold(I) and Gold(III) catalysts have emerged as highly effective promoters for the cyclization of functionalized α-hydroxyallenes to afford 2,5-dihydrofurans.[1] This method proceeds under mild conditions and allows for the transfer of chirality from an allene axis to a new stereocenter in the dihydrofuran ring. By starting with an allene bearing a carboxylic acid or ester functionality, this method can be adapted for the synthesis of 2,5-dihydro-furan-2-carboxylic acid derivatives.

Experimental Protocol: Gold-Catalyzed Cyclization of an α-Hydroxyallene Ester

-

Substrate Preparation: Synthesize the requisite α-hydroxyallene ester precursor through established methods.

-

Reaction Setup: In a reaction vessel, dissolve the α-hydroxyallene ester in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere.

-

Catalyst Addition: Add a catalytic amount of a gold catalyst (e.g., AuCl3 or a chiral gold(I) complex).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the resulting 2,5-dihydrofuran-2-carboxylic acid ester by silica gel column chromatography.

Caption: Synthetic pathway to 2,5-dihydro-furan-2-carboxylic acid via gold-catalyzed cyclization.

Asymmetric Synthesis

The development of enantioselective methods for the synthesis of 2,5-dihydro-furan-2-carboxylic acid is of significant interest, particularly for applications in drug discovery where specific stereoisomers often exhibit desired biological activity. Asymmetric oxidation of certain precursors has been shown to yield enantiomerically enriched 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids, which are structurally related to the target molecule.[2] While not a direct synthesis of the parent compound, this approach highlights the feasibility of achieving high enantioselectivity in related systems.

Applications and Significance in Drug Development

The 2,5-dihydrofuran-2-carboxylic acid scaffold, while not a widely known pharmacophore itself, is present as a core structural element in complex natural products with significant biological activity. Furthermore, its potential as a bioisostere for other chemical groups makes it an attractive target for medicinal chemists.

A Core Motif in Natural Products: The Zaragozic Acids/Squalestatins

A prominent example of a natural product family containing a highly substituted dihydrofuran core is the zaragozic acids, also known as the squalestatins.[3][4] These fungal metabolites are potent inhibitors of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[4][5] The intricate structure of the zaragozic acids features a 2,8-dioxabicyclo[3.2.1]octane core, which can be viewed as a constrained and functionalized dihydrofuran system. The total synthesis of these complex molecules has been a significant challenge and has spurred the development of novel synthetic methodologies.[3][6][7][8] The biological activity of the zaragozic acids underscores the potential of the dihydrofuran scaffold to interact with important biological targets.

Sources

- 1. 2,5-Dihydrofuran synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Zaragozic Acid A/Squalestatin S1 [chem-is-you.blogspot.com]

- 4. Zaragozic acid - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. thieme-connect.com [thieme-connect.com]

- 8. youtube.com [youtube.com]

A Theoretical and Computational Investigation of 2,5-Dihydro-furan-2-carboxylic acid: A Methodological Guide

Abstract

This technical guide provides a comprehensive methodological framework for the theoretical and computational investigation of 2,5-Dihydro-furan-2-carboxylic acid. While this molecule holds potential as a bio-based building block, a thorough understanding of its intrinsic chemical and physical properties from a theoretical standpoint is currently lacking in the scientific literature. This document outlines a complete computational workflow, from initial conformational analysis to the prediction of spectroscopic properties and reactivity. The proposed methodologies are grounded in established quantum chemical techniques, particularly Density Functional Theory (DFT), and are supported by examples from studies on analogous furan and dihydrofuran derivatives. This guide is intended for researchers, scientists, and drug development professionals interested in applying computational chemistry to explore the potential of novel bio-derived molecules.

Introduction: The Scientific Imperative for Theoretical Elucidation

The global shift towards sustainable chemical feedstocks has placed significant emphasis on biomass-derived platform molecules. Among these, furan derivatives have garnered substantial attention. A prominent example is furan-2,5-dicarboxylic acid (FDCA), a bio-based alternative to terephthalic acid used in the production of polymers like polyethylene terephthalate (PET).[1] The study of furan derivatives is crucial for the development of new-generation bioplastics, pharmaceuticals, and fine chemicals.

2,5-Dihydro-furan-2-carboxylic acid, with the molecular formula C₅H₆O₃, represents a structurally related yet less explored molecule.[2] Its partially saturated furan ring offers different stereochemical and electronic properties compared to its fully aromatic counterparts. A comprehensive theoretical investigation of this molecule is a critical first step in unlocking its potential. Computational chemistry provides a powerful, cost-effective, and efficient means to elucidate its fundamental properties, which can guide and accelerate experimental research and development.

This guide will provide a detailed roadmap for the theoretical characterization of 2,5-Dihydro-furan-2-carboxylic acid, focusing on:

-

Molecular Structure and Conformational Landscape: Identifying the most stable three-dimensional arrangements of the molecule.

-

Electronic Properties: Understanding the electron distribution and orbital energies that govern its reactivity.

-

Spectroscopic Signatures: Predicting its infrared and nuclear magnetic resonance spectra to aid in its experimental identification and characterization.

-

Chemical Reactivity: Assessing its acidity and potential reaction pathways.

By following the methodologies outlined herein, researchers can generate a robust theoretical dataset for 2,5-Dihydro-furan-2-carboxylic acid, paving the way for its potential application in various scientific and industrial fields.

Methodological Framework: A Computational Chemist's Guide

The following sections detail the proposed computational workflow for a thorough theoretical investigation of 2,5-Dihydro-furan-2-carboxylic acid. The choice of methods is based on their proven accuracy and efficiency in studies of similar organic molecules.[3][4]

Geometry Optimization and Conformational Analysis

The first and most crucial step in any computational study is to determine the molecule's most stable three-dimensional structure. For a flexible molecule like 2,5-Dihydro-furan-2-carboxylic acid, which has a non-planar ring and a rotatable carboxylic acid group, a systematic conformational search is necessary.

Protocol 1: Conformational Search and Geometry Optimization

-

Initial Structure Generation: Construct the 3D structure of 2,5-Dihydro-furan-2-carboxylic acid using a molecular builder.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers. This can be achieved using molecular mechanics force fields (e.g., MMFF94) as a computationally inexpensive preliminary step.

-

Quantum Mechanical Optimization: Take the lowest energy conformers from the initial search and perform full geometry optimization using Density Functional Theory (DFT). A suitable level of theory would be the B3LYP functional with the 6-31+G(d,p) basis set. The inclusion of diffuse functions (+) is important for accurately describing the lone pairs of the oxygen atoms and the anionic form of the carboxylic acid.

-

Frequency Analysis: For each optimized structure, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The calculated vibrational frequencies can be used to predict the infrared spectrum.

-

Relative Energy Calculation: The relative energies of the conformers, including zero-point vibrational energy (ZPVE) corrections, will determine the most stable conformer.

Diagram 1: Computational Workflow for Conformational Analysis

Caption: Workflow for determining the most stable conformer(s).

Electronic Structure Analysis

With the optimized geometry of the most stable conformer, a detailed analysis of the electronic structure can be performed to understand its reactivity and intermolecular interactions.

Key Electronic Properties to Investigate:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for chemical reactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic delocalization within the molecule. It can be used to quantify the strength of intramolecular hydrogen bonds and other non-covalent interactions.

Protocol 2: Electronic Structure Calculation

-

Single-Point Energy Calculation: Using the optimized geometry of the most stable conformer, perform a single-point energy calculation at a higher level of theory or with a larger basis set (e.g., B3LYP/6-311++G(d,p)) to obtain more accurate electronic properties.

-

FMO Analysis: From the output of the single-point calculation, extract the energies of the HOMO and LUMO and visualize their spatial distribution.

-

MEP Calculation: Generate the MEP map by plotting the electrostatic potential on the electron density surface.

-

NBO Analysis: Perform an NBO analysis to investigate charge distribution, hybridization, and intramolecular interactions.

Table 1: Hypothetical Electronic Properties of 2,5-Dihydro-furan-2-carboxylic acid

| Property | Expected Value | Significance |

| HOMO Energy | ~ -7.0 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -0.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~ 6.5 eV | Relates to chemical stability and reactivity |

| Dipole Moment | ~ 2.5 D | Indicates overall polarity |

Spectroscopic Property Prediction

Computational methods can accurately predict spectroscopic data, which is invaluable for the experimental identification and characterization of new molecules.

Protocol 3: Prediction of IR and NMR Spectra

-

IR Spectrum: The vibrational frequencies and intensities obtained from the frequency calculation (Protocol 1) can be used to generate a theoretical IR spectrum. It is common practice to scale the calculated frequencies by an empirical factor (e.g., ~0.96 for B3LYP/6-31+G(d,p)) to account for anharmonicity and other systematic errors.

-

NMR Spectrum: The nuclear magnetic shielding tensors can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level (e.g., B3LYP/6-311+G(2d,p)). The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard compound (e.g., tetramethylsilane, TMS), calculated at the same level of theory.

Diagram 2: Workflow for Spectroscopic Prediction

Caption: Computational workflow for predicting IR and NMR spectra.

Reactivity Analysis

Understanding the reactivity of 2,5-Dihydro-furan-2-carboxylic acid is essential for its potential applications. A key aspect of its reactivity is its acidity.

Protocol 4: Calculation of Acidity (pKa)

-

Optimization of the Conjugate Base: Optimize the geometry of the deprotonated form (carboxylate) of 2,5-Dihydro-furan-2-carboxylic acid using the same level of theory as for the neutral molecule.

-

Gibbs Free Energy Calculation: Calculate the Gibbs free energy of both the neutral acid and its conjugate base in the gas phase.

-

Solvation Energy Calculation: To obtain a more realistic pKa value, the effect of the solvent (typically water) must be included. This can be done using an implicit solvation model, such as the Polarizable Continuum Model (PCM). Calculate the Gibbs free energy of solvation for both species.

-

pKa Calculation: The pKa can be calculated using the following thermodynamic cycle:

ΔG°(aq) = ΔG°(gas) + ΔG°solv(A⁻) - ΔG°solv(HA)

pKa = ΔG°(aq) / (2.303 * RT)

where ΔG°(aq) is the free energy change of deprotonation in solution, ΔG°(gas) is the free energy change of deprotonation in the gas phase, and ΔG°solv are the free energies of solvation.

Expected Outcomes and Their Significance

Following the proposed computational workflow will yield a comprehensive theoretical dataset for 2,5-Dihydro-furan-2-carboxylic acid.

-

Structural Insights: The identification of the most stable conformer(s) will provide a clear picture of the molecule's three-dimensional structure, which is fundamental for understanding its interactions with other molecules, such as enzymes or catalysts.

-

Electronic Profile: The analysis of the electronic properties will offer insights into its reactivity. For instance, the MEP map will highlight the most likely sites for electrophilic and nucleophilic attack, guiding the design of chemical reactions.

-

Spectroscopic Fingerprints: The predicted IR and NMR spectra will serve as a valuable reference for experimentalists, aiding in the confirmation of the molecule's synthesis and its characterization in complex mixtures.

-

Reactivity Prediction: The calculated pKa will provide a quantitative measure of its acidity, which is a crucial parameter in many chemical and biological processes.

Conclusion

This technical guide has outlined a robust and comprehensive methodological framework for the theoretical and computational study of 2,5-Dihydro-furan-2-carboxylic acid. By leveraging established quantum chemical methods, researchers can gain deep insights into the structural, electronic, spectroscopic, and reactive properties of this promising bio-based molecule. The data generated from these studies will be instrumental in guiding future experimental work and unlocking the full potential of 2,5-Dihydro-furan-2-carboxylic acid in the development of sustainable chemicals and materials.

References

-

PubChem. (n.d.). 2,5-Dihydro-2-furancarboxylic acid. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

-

PubChem. (n.d.). Furan-2,5-dicarboxylic acid. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

-

ResearchGate. (2023). Development of furan-2,5-dicarboxylic acid (FDCA)-based organogelators. Retrieved January 31, 2026, from [Link]

-

MDPI. (2023). Experimental–Density Functional Theory (DFT) Study of the Inhibitory Effect of Furan Residues in the Ziegler–Natta Catalyst during Polypropylene Synthesis. Retrieved January 31, 2026, from [Link]

-

ResearchGate. (n.d.). Conformational and NMR study of some furan derivatives by DFT methods. Retrieved January 31, 2026, from [Link]

-

Preprints.org. (2023). Surface Analysis of a Furan Derivative Compound Using DFT and Hirshfeld Methods. Retrieved January 31, 2026, from [Link]

Sources

Methodological & Application

Synthesis of 2,5-Dihydro-furan-2-carboxylic Acid from Furan-2-carboxylic Acid: An Application Note and Protocol Guide

Introduction: The Significance of 2,5-Dihydro-furan-2-carboxylic Acid

2,5-Dihydro-furan-2-carboxylic acid is a valuable heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. Its partially saturated furan ring and the presence of a carboxylic acid moiety offer multiple points for chemical modification, making it an attractive scaffold for the synthesis of novel pharmaceuticals and functional polymers. The selective reduction of the readily available bio-based feedstock, furan-2-carboxylic acid, presents a direct and sustainable route to this important synthetic intermediate.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of 2,5-dihydro-furan-2-carboxylic acid from furan-2-carboxylic acid. We will explore two primary synthetic strategies: a modern Brønsted acid-catalyzed silane reduction and a classic Birch reduction. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of the methodologies are presented to ensure scientific integrity and practical applicability.

Methodology I: Brønsted Acid-Catalyzed Silane Reduction

The Brønsted acid-catalyzed reduction of furans using silanes has emerged as a mild and efficient method for the synthesis of 2,5-dihydrofurans.[1][2][3] This approach avoids the use of harsh reagents and offers a high degree of functional group tolerance, although the carboxylic acid group in the starting material requires careful consideration.

Causality of Experimental Choices

The core of this methodology lies in the activation of the furan ring towards reduction. Furans are aromatic and generally resistant to simple hydrogenation. However, in the presence of a strong Brønsted acid, the furan ring is protonated to form a highly reactive oxocarbenium ion intermediate. This intermediate is then readily reduced by a hydride source, typically a silane.

-

Hexafluoroisopropanol (HFIP) as Solvent: Furans are prone to polymerization under acidic conditions. HFIP is a crucial solvent choice as it is highly polar, yet poorly nucleophilic, and has a strong ability to solvate and stabilize cationic intermediates, thereby preventing unwanted polymerization side reactions.[1][2][3]

-

Brønsted Acid Catalyst: A strong Brønsted acid is required to protonate the furan ring effectively. Trifluoroacetic acid (TFA) or triflic acid (TfOH) are commonly used. The choice and concentration of the acid can influence the reaction rate and selectivity.

-

Silane Reducing Agent: Triethylsilane (Et3SiH) is a common and effective hydride donor for this transformation. It is relatively stable and easy to handle.

-

Protection of the Carboxylic Acid: The acidic proton of the carboxylic acid in furan-2-carboxylic acid can interfere with the Brønsted acid catalyst and the silane reducing agent. Furthermore, carboxylic acids themselves can be reduced by silanes under certain conditions.[4] To circumvent these issues, it is highly recommended to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to the reduction. The ester group is significantly more stable under these reaction conditions. The ester can then be hydrolyzed in a subsequent step to yield the desired carboxylic acid.

Experimental Workflow: Brønsted Acid-Catalyzed Silane Reduction

Caption: Workflow for the synthesis via Brønsted acid-catalyzed reduction.

Detailed Protocol: Brønsted Acid-Catalyzed Silane Reduction

Part A: Esterification of Furan-2-carboxylic Acid (Methyl Furan-2-carboxylate)

-

To a solution of furan-2-carboxylic acid (1.0 eq) in methanol (MeOH, 10 volumes), add concentrated sulfuric acid (H₂SO₄, 0.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the methyl furan-2-carboxylate, which can be used in the next step without further purification if of sufficient purity.

Part B: Reduction of Methyl Furan-2-carboxylate

-

In a well-ventilated fume hood, dissolve methyl furan-2-carboxylate (1.0 eq) in hexafluoroisopropanol (HFIP) to make a 0.2 M solution.

-

Add triethylsilane (Et₃SiH, 2.5 eq) to the solution.

-

Cool the mixture to 0 °C and add trifluoroacetic acid (TFA, 5 mol%) dropwise.

-

Stir the reaction at room temperature and monitor its progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure methyl 2,5-dihydro-furan-2-carboxylate.

Part C: Hydrolysis of Methyl 2,5-Dihydro-furan-2-carboxylate

-

Dissolve the methyl 2,5-dihydro-furan-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Acidify the reaction mixture to pH ~2 with 1 M hydrochloric acid (HCl).

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2,5-dihydro-furan-2-carboxylic acid.

| Parameter | Value | Reference |

| Typical Yield (Reduction Step) | 60-80% | [3] |

| Reaction Temperature | Room Temperature | [3] |

| Reaction Time | 12-24 hours | [3] |

Methodology II: Birch Reduction

The Birch reduction is a classical method for the reduction of aromatic rings using an alkali metal (typically sodium or lithium) in liquid ammonia with a proton source (an alcohol).[5][6] This method can be applied to furan-2-carboxylic acid, with specific modifications to improve selectivity and yield.

Causality of Experimental Choices

The Birch reduction proceeds via the transfer of solvated electrons from the alkali metal to the aromatic ring, forming a radical anion. This highly basic intermediate is then protonated by the alcohol. A second electron transfer and protonation complete the reduction.[5]

-

Electron-Withdrawing Group Effect: The carboxylic acid group is electron-withdrawing, which influences the regioselectivity of the reduction. For benzoic acid, the reduction yields a product where the double bonds are not conjugated with the carboxyl group.[6][7] A similar outcome is expected for furan-2-carboxylic acid.

-

"Reverse Addition" Protocol: A key modification for the successful Birch reduction of furan-2-carboxylic acid is the use of a "reverse addition" protocol.[8] In this procedure, the substrate is added to a pre-formed solution of the alkali metal in liquid ammonia. This ensures that the substrate is always in the presence of a large excess of the reducing agent, which can help to minimize side reactions and improve the yield of the desired 2,5-dihydrofuran.[8]

-

Proton Source: An alcohol, such as ethanol or tert-butanol, is used as a proton source to quench the anionic intermediates.

Reaction Mechanism: Birch Reduction of Furan-2-carboxylic Acid

Caption: Simplified mechanism of the Birch reduction of furan-2-carboxylic acid.

Detailed Protocol: Birch Reduction of Furan-2-carboxylic Acid

Safety Precaution: This reaction involves the use of liquid ammonia and alkali metals, which are hazardous. It must be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.

-

Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel.

-

Condense ammonia gas into the flask at -78 °C (dry ice/acetone bath).

-

Carefully add small pieces of lithium or sodium metal (3.0 eq) to the liquid ammonia with stirring until a persistent blue color is obtained.

-

In a separate flask, dissolve furan-2-carboxylic acid (1.0 eq) in a suitable co-solvent such as tetrahydrofuran (THF) or diethyl ether, and add an alcohol (e.g., ethanol, 3.0 eq).

-

Slowly add the solution of furan-2-carboxylic acid to the blue solution of the alkali metal in liquid ammonia via the dropping funnel (reverse addition).

-

Stir the reaction mixture at -78 °C for 2-3 hours.

-

Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the ammonia to evaporate overnight in the fume hood.

-

Add water to the residue and acidify to pH ~2 with concentrated HCl.

-

Extract the product with diethyl ether or ethyl acetate.

-